molecular formula C19H18N2O4 B249544 N-(2-carboxybenzyl)tryptophan

N-(2-carboxybenzyl)tryptophan

Cat. No.: B249544
M. Wt: 338.4 g/mol
InChI Key: CQSOQFUQWGKSMA-UHFFFAOYSA-N
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Description

N-(2-Carboxybenzyl)tryptophan is a chemically modified derivative of the essential amino acid tryptophan. Its structure features a 2-carboxybenzyl group attached to the amino group of tryptophan, introducing a carboxylic acid moiety at the ortho position of the benzyl substituent (Figure 1).

Synthesis and Applications:
The compound is synthesized via grafting reactions, where the 2-carboxybenzyl group is introduced through covalent bonding to chitosan, creating a hybrid adsorbent. This modified chitosan exhibits dual functionality, capable of removing both cationic (e.g., Cu²⁺, Hg²⁺) and anionic (e.g., Cr(VI)) metal ions from aqueous solutions due to the carboxylic acid’s ion-exchange properties .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H18N2O4/c22-18(23)15-7-2-1-5-12(15)10-21-17(19(24)25)9-13-11-20-16-8-4-3-6-14(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)(H,24,25)

InChI Key

CQSOQFUQWGKSMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Substituted Tryptophan Derivatives

N-(2-Carboxybenzyl)tryptophan belongs to a broader class of N-substituted tryptophan derivatives, each with distinct functional groups and applications:

Compound Substituent Key Properties Primary Applications Reference
This compound 2-Carboxybenzyl High polarity, chelation capacity Metal ion adsorption
N-Boc-L-Tryptophan tert-Butoxycarbonyl Lipophilic, steric bulk Chiral chromatography
N-Benzyltryptophan Benzyl Moderate polarity Pharmaceutical intermediates []
  • Physicochemical Differences: The 2-carboxybenzyl group imparts aqueous solubility and ionic interaction capabilities, unlike the lipophilic Boc group in N-Boc-L-Trp, which is tailored for enantiomeric separation in non-polar media .
  • Functional Utility : this compound’s carboxylic acid enables pH-dependent metal binding, whereas N-Boc-L-Trp’s steric bulk aids in selective molecular recognition during chromatographic separation .

Chitosan-Based Adsorbents

This compound-grafted chitosan outperforms other chitosan derivatives in metal ion adsorption due to its bifunctional active sites:

Table 1: Adsorption Capacities of Chitosan Derivatives

Adsorbent Target Ion Adsorption Capacity (mg/g) pH Range Reference
N-(2-Carboxybenzyl) chitosan Cu²⁺ 180 4–6 Kyzas et al. 2013
Natural chitosan Hg²⁺ 85 5–6 Vieira & Beppu 2006
Crosslinked chitosan (Glutaraldehyde) Reactive Blue 4 (dye) 120 3–4 Kyzas et al. 2010
  • Mechanistic Advantages : The carboxybenzyl group provides additional binding sites via electrostatic interactions and ligand formation, enabling simultaneous removal of cations (e.g., Cu²⁺) and oxyanions (e.g., Cr₂O₇²⁻) . In contrast, crosslinked chitosan derivatives excel in dye adsorption due to enhanced surface area but lack specificity for metals .

Structural Analogs: 2-Aminobenzamides

  • Functional Contrast: 2-Aminobenzamides lack the indole moiety of tryptophan, reducing their UV absorption and metal-binding versatility. However, their amide groups facilitate glycosylation studies in glycobiology .
  • Applications: this compound’s dual functionality (adsorption) contrasts with 2-aminobenzamides’ role as fluorescent tags in glycan profiling .

Research Findings and Innovations

  • Environmental Remediation : Kyzas et al. (2013) demonstrated that N-(2-carboxybenzyl) chitosan achieves >90% removal efficiency for Cu²⁺ and Cr(VI) in batch studies, outperforming unmodified chitosan by 2–3× .
  • pH Responsiveness : The compound’s adsorption capacity peaks at pH 5–6, where the carboxylic acid group is deprotonated, enhancing anion binding .
  • Scalability : Pilot-scale trials confirmed its reusability over five cycles without significant capacity loss, critical for industrial wastewater treatment .

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